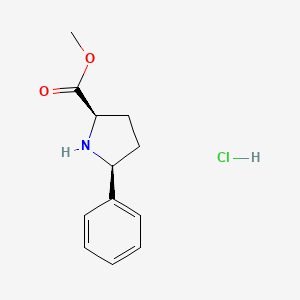

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolidine ring. It has a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Suppliers like Xiamen Zhongyuan Hongye Chemical Co., Ltd. list this compound under CAS No. 2170170-16-6, with storage recommendations at 2–8°C .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGJJVLXPPJJOE-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group and a carboxylate ester. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate Hydrochloride and Analogues

Key Observations:

The methyl ester in the target compound and Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl contrasts with the carboxylic acid in (2S,5S)- and (2R,5R)- analogues, affecting solubility and reactivity .

Stereochemical Differences :

- The (2R,5S) configuration of the target compound distinguishes it from the (2R,5R) isomer, which may alter binding affinities in chiral environments or biological systems .

Carboxylic acid derivatives (e.g., (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl) may serve as intermediates for salt formation or prodrug development .

Pharmacological Potential

- Phenylpyrrolidine derivatives are explored in drug discovery for their conformational rigidity, which can enhance target binding. For example, discusses triazole-pyrrolidine hybrids with anti-HIV activity via reverse transcriptase inhibition .

- Hydroxyl and carboxylic acid substituents may improve interactions with polar residues in enzyme active sites, as seen in protease inhibitors .

Biological Activity

Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is with a molecular weight of approximately 241.71 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

- Neuroactive Properties : The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological applications. Studies have indicated that related compounds can influence neurotransmitter release and receptor activity .

- Analgesic Activity : Preliminary studies suggest potential analgesic effects, which could be relevant for pain management therapies.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding, which can modulate the activity of these biological targets. This selectivity enhances its pharmacological profile and may lead to significant therapeutic effects in various conditions.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Anti-inflammatory, Neuroactive | Chiral compound with selective binding | |

| Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | Potential anti-inflammatory | Contains an oxo group | |

| (2S)-2-Methyl-5-phenylpyrrolidine | Neuroactive properties | Lacks carboxylic acid functionality |

Case Study: Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various receptors. For instance, in vitro assays demonstrated its ability to inhibit specific enzyme activities linked to inflammatory responses. At concentrations around 50 µM, significant inhibition was observed in enzyme assays related to cytokine release .

Q & A

Q. What are the recommended methods for synthesizing and purifying Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies due to the stereochemical complexity of the pyrrolidine backbone. For example, flash chromatography (normal or reverse-phase) is commonly used for purification, as demonstrated in the isolation of structurally related pyrrolidine derivatives . Key steps include:

- Enantioselective synthesis : Use of chiral auxiliaries or catalysts to control the (2R,5S) configuration.

- Purification : Flash chromatography with gradients optimized for polar functional groups (e.g., 10–50% ethyl acetate/hexane).

- Yield optimization : Reaction monitoring via TLC or HPLC to minimize side products.

Table 1 : Example Purification Conditions from Analogous Compounds

| Compound Type | Column Type | Eluent System | Purity Achieved | Reference |

|---|---|---|---|---|

| Pyrrolidine carboxylate | Silica gel | Ethyl acetate/hexane (3:7) | >95% |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and mass spectrometry (HRMS) are critical. For instance:

- ¹H NMR : Characteristic signals for the pyrrolidine ring (δ 2.3–3.5 ppm) and phenyl group (δ 7.2–7.6 ppm). Methyl ester protons appear as a singlet near δ 3.6–3.8 ppm .

- 13C NMR : Carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the pyrrolidine ring (δ 50–70 ppm) .

- HRMS : Exact mass matching the molecular formula (C₁₃H₁₆ClNO₂ requires m/z 261.0866 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer : Discrepancies in stereochemical configuration (e.g., (2R,5S) vs. (2R,5R)) require chiral analytical techniques:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for validated stereoisomers .

- X-ray crystallography : Definitive confirmation via single-crystal analysis if suitable crystals are obtained.

Q. What factors influence the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : Hydrolysis of the ester group in acidic/basic conditions (monitor via HPLC).

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.

- Storage recommendations : Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrochloride salt dissociation .

Table 2 : Stability Data for Analogous Hydrochloride Salts

| Condition | Degradation Pathway | Recommended Storage | Reference |

|---|---|---|---|

| >40°C | Ester hydrolysis | -20°C in sealed vials |

Q. How does the stereochemistry of this compound affect its biological activity?

- Methodological Answer : The (2R,5S) configuration likely influences binding to chiral biological targets (e.g., enzymes, receptors). Comparative studies using enantiomers can be designed:

- In vitro assays : Test inhibition/activation against targets like neurotransmitter transporters or proteases.

- Molecular docking : Simulate interactions with binding pockets sensitive to stereochemistry (e.g., G-protein-coupled receptors) .

- SAR studies : Modify substituents (e.g., phenyl group) to correlate structure with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.